4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[3-(trifluoromethyl)phenoxy]methyl]oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O2/c14-13(15,16)11-2-1-3-12(8-11)18-9-10-4-6-17-7-5-10/h1-3,8,10H,4-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLRDUQXXKNUBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682171 |

Source

|

| Record name | 4-{[3-(Trifluoromethyl)phenoxy]methyl}oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257664-95-1 |

Source

|

| Record name | 4-{[3-(Trifluoromethyl)phenoxy]methyl}oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis protocol for 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

An In-depth Technical Guide to the Synthesis of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic strategy is centered on a robust two-step sequence: the initial conversion of a commercially available alcohol to a key alkyl bromide intermediate, followed by a classical Williamson ether synthesis. This document elucidates the mechanistic underpinnings of each reaction, provides detailed, step-by-step experimental procedures, and offers insights into the critical parameters that ensure a high-yield, high-purity outcome. The protocols are designed for researchers, chemists, and professionals in the pharmaceutical sciences, providing a self-validating framework for the reliable production of the target molecule.

Introduction and Synthetic Strategy

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drug candidates.[1][2] Its incorporation can favorably modulate physicochemical properties such as solubility and metabolic stability. The target molecule, this compound, combines this valuable heterocycle with a trifluoromethyl-substituted phenyl group, a common pharmacophore used to enhance binding affinity and improve pharmacokinetic profiles.

The synthesis outlined herein follows a convergent and logical pathway, predicated on the well-established Williamson ether synthesis.[3][4] This reaction forms an ether from an organohalide and an alkoxide, proceeding via an SN2 mechanism.[4] Our strategy, therefore, involves two primary stages:

-

Synthesis of the Electrophilic Partner: Preparation of the key intermediate, 4-(bromomethyl)tetrahydro-2H-pyran, from its corresponding alcohol, (tetrahydro-2H-pyran-4-yl)methanol.

-

Carbon-Oxygen Bond Formation: Reaction of the synthesized alkyl bromide with the nucleophile, 3-(trifluoromethyl)phenoxide, generated in situ from 3-(trifluoromethyl)phenol.

This approach is advantageous due to the commercial availability of the starting materials and the high efficiency and predictability of the chosen reactions.

Overall Synthetic Workflow

The complete synthetic sequence is illustrated below, beginning with the activation of the primary alcohol and culminating in the final etherification step.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. In the absence of extensive empirical data, this document synthesizes predicted values for key parameters, offering a robust foundation for researchers in drug discovery and development. The guide further details validated experimental protocols for the determination of these properties, underpinned by the scientific rationale for each methodological choice. A plausible synthetic pathway is also discussed. This document is intended to serve as a vital resource for scientists working with this compound, enabling informed decision-making in experimental design and application.

Compound Identification and Structure

-

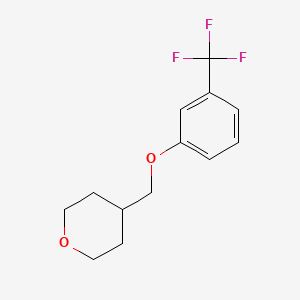

IUPAC Name: 4-((3-(Trifluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran

-

CAS Number: 1257665-21-6[1]

-

Molecular Formula: C₁₃H₁₅F₃O₂

-

Molecular Weight: 260.256 g/mol [2]

-

Canonical SMILES: C1CCOC(C1)COC2=CC=CC(=C2)C(F)(F)F[2]

-

InChI Key: PIVAHMJYMPDCKX-UHFFFAOYSA-N[2]

Structural Diagram:

Caption: Chemical structure of 4-((3-(Trifluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table summarizes predicted values obtained from quantitative structure-property relationship (QSPR) models and established computational tools. These predictions provide a valuable starting point for experimental design and characterization.

| Property | Predicted Value | Method/Rationale |

| Melting Point (°C) | 30 - 60 | QSPR models based on molecular structure suggest a low-to-moderate melting point, typical for organic molecules of this size and complexity with some rotational freedom. The presence of the trifluoromethyl group can influence crystal packing and thus the melting point. |

| Boiling Point (°C) | 320 - 350 | Predictions based on QSPR models indicate a relatively high boiling point, consistent with its molecular weight and the presence of polar ether linkages and the trifluoromethyl group, which increases intermolecular forces. |

| Water Solubility (LogS) | -3.5 to -4.5 | ALOGPS and similar predictive models suggest low aqueous solubility. The hydrophobic trifluoromethylphenoxy group and the largely nonpolar tetrahydropyran ring are expected to dominate over the polar ether linkages. |

| pKa | Not Ionizable | The molecule lacks readily ionizable functional groups such as carboxylic acids or amines. Ethers are generally considered neutral compounds with very high pKa values (typically > 40), meaning they do not act as acids or bases under normal physiological conditions. |

| LogP (Octanol-Water Partition Coefficient) | 3.8 - 4.5 | Predictive models like ALOGPS indicate a high LogP value, signifying significant lipophilicity. This is attributed to the presence of the aromatic ring, the trifluoromethyl group, and the hydrocarbon-like tetrahydropyran moiety. |

Influence of Structural Features on Physicochemical Properties

The predicted physicochemical properties of this compound are a direct consequence of its molecular structure. Understanding these structure-property relationships is crucial for anticipating its behavior in various experimental settings.

-

Trifluoromethyl Group (-CF₃): This electron-withdrawing group significantly impacts the electronic properties of the phenoxy ring. Its high lipophilicity contributes to the predicted low water solubility and high LogP value.[3] The -CF₃ group can also influence intermolecular interactions, potentially affecting the melting and boiling points.

-

Phenoxy and Tetrahydropyran Rings: The aromatic phenoxy ring and the saturated tetrahydropyran ring are both largely nonpolar, contributing to the compound's overall hydrophobicity. The tetrahydropyran ring, while containing an ether oxygen, is conformationally flexible, which can influence crystal packing and, consequently, the melting point.

-

Ether Linkages (-O-): The two ether linkages in the molecule introduce polarity and are potential sites for hydrogen bonding with proton donors. However, their contribution to overall water solubility is likely outweighed by the larger hydrophobic regions of the molecule. Ethers are generally weak bases, with the lone pairs on the oxygen atoms being poorly available for protonation, hence the lack of a predicted pKa in the typical aqueous range.

Plausible Synthetic Route: Williamson Ether Synthesis

A logical and widely used method for the preparation of unsymmetrical ethers like this compound is the Williamson ether synthesis.[4][5][6][7] This Sₙ2 reaction involves the reaction of a deprotonated alcohol (alkoxide) or phenol (phenoxide) with an organohalide.

Proposed Reaction Scheme:

3-(Trifluoromethyl)phenol is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding sodium or potassium phenoxide. This phenoxide then acts as a nucleophile, attacking 4-(bromomethyl)tetrahydro-2H-pyran in an Sₙ2 reaction to yield the desired product.

Caption: Proposed Williamson ether synthesis of the target compound.

Causality in Experimental Choices:

-

Choice of Base: A strong base like NaH is often used to ensure complete deprotonation of the phenol, generating the highly nucleophilic phenoxide.

-

Choice of Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically employed to dissolve the reactants and facilitate the Sₙ2 reaction by solvating the cation of the base without solvating the nucleophile.[5]

-

Leaving Group: A good leaving group, such as bromide or iodide, on the tetrahydropyran methyl moiety is essential for an efficient Sₙ2 reaction.

Experimental Protocols for Physicochemical Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property used for identification and purity assessment. The capillary method is a simple, reliable, and widely used technique that requires a small amount of sample.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Melting Range: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Caption: Workflow for melting point determination.

Boiling Point Determination (Microscale Capillary Method)

Rationale: For small sample quantities, the microscale capillary method is a precise technique for determining the boiling point. It relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the external pressure.

Protocol:

-

Sample Preparation: Place a small amount (a few drops) of the liquid sample into a small test tube or a fusion tube.

-

Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the liquid sample.

-

Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heating: Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the inverted capillary.

-

Observation: Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Caption: Workflow for microscale boiling point determination.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[8][9][10] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge or filter the solution to remove any suspended particles.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The measured concentration represents the aqueous solubility of the compound at that temperature.

Caption: Workflow for shake-flask solubility determination.

pKa Determination (Potentiometric Titration for Sparingly Soluble Compounds)

Rationale: While this compound is not expected to be ionizable, this protocol is provided as a general method for determining the pKa of sparingly soluble compounds. Potentiometric titration is a precise method that involves monitoring pH changes upon the addition of a titrant.[11][12] For compounds with low water solubility, the use of co-solvents is often necessary.

Protocol:

-

Co-solvent System: Prepare a series of solutions of the compound in various ratios of an organic co-solvent (e.g., methanol or dioxane) and water.

-

Titration: Titrate each solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH), while monitoring the pH with a calibrated pH electrode.

-

Titration Curves: Plot the pH versus the volume of titrant added for each co-solvent ratio to generate a series of titration curves.

-

Apparent pKa (pKa'): Determine the half-equivalence point from each titration curve, which corresponds to the apparent pKa (pKa') in that specific solvent mixture.

-

Extrapolation to Aqueous pKa: Plot the pKa' values against the percentage of the organic co-solvent. Extrapolate the resulting line to 0% co-solvent to obtain the aqueous pKa value.

Caption: Workflow for pKa determination using potentiometric titration with co-solvents.

Conclusion

This technical guide has provided a detailed overview of the predicted physicochemical properties of this compound, grounded in an understanding of its molecular structure. The inclusion of robust, step-by-step experimental protocols offers a practical framework for the empirical validation of these properties. The elucidated plausible synthetic route further enhances the utility of this document for researchers. It is anticipated that this guide will serve as a valuable resource, facilitating further investigation and application of this compound in scientific research and development.

References

-

ChemHelp ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Tetrahydropyranyl (THP)

-

Reddit. (2022, April 16). Williamson's ether synthesis. r/chemistry. [Link]

-

Wikipedia. (2023, November 29). Tetrahydropyran. In Wikipedia. [Link]

-

Lamberti, M., & Pescarmona, L. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 14, 1867–1874. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, September 21). Williamson ether synthesis. In Wikipedia. [Link]

-

Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17734–17743. [Link]

-

Leroux, F., Schlosser, M., & Zass, E. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

Proprep. (n.d.). What is the pKa of ether in chemistry? Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenyl trifluoromethyl ether (CAS 456-55-3). Retrieved from [Link]

-

Pomogaeva, A., & Chipman, D. M. (2012). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. The Journal of Physical Chemistry A, 116(45), 11064–11072. [Link]

- Keglevich, G., et al. (2017). Synthesis, experimental and theoretical studies on the factors influencing the pKa values of new crown ethers containing a diarylphosphinic acid moiety. Molecules, 22(10), 1642.

-

Mykhailiuk, P. K. (2020). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

-

de la Torre, B. G., & Albericio, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3169. [Link]

-

PubChem. (n.d.). 4-(2-fluoro-3-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. Retrieved from [Link]

-

Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17734–17743. [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

- Ashrafi, F., Rostami, A. A., & Mahdavi Pour, N. (2009). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry, 21(3), 1667-1671.

-

Dai, Y. M., Zhu, Z. P., Cao, Z., & Zhang, Y. F. (2013). Prediction of boiling points of organic compounds by QSPR tools. Journal of molecular graphics & modelling, 44, 113–119. [Link]

-

PubChem. (n.d.). Tetrahydro-4-methyl-2H-pyran. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-fluoro-3-methoxypyridin-4-yl)tetrahydro-2H-pyran-4-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). CADASTER QSPR Models for predictions of melting and boiling points of perfluorinated chemicals. Retrieved from [Link]

-

Gramatica, P., et al. (2011). CADASTER QSPR Models for Predictions of Melting and Boiling Points of Perfluorinated Chemicals. Molecular informatics, 30(2-3), 189–204. [Link]

-

ResearchGate. (n.d.). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

-

mzCloud. (2015, March 31). Tetrahydropyran 2 methanol. [Link]

-

ResearchGate. (n.d.). Experimental and Predicted Values of the Boiling Point of Alcohols R-OH.... Retrieved from [Link]

-

PubChem. (n.d.). Pyran. Retrieved from [Link]

-

PubChem. (n.d.). ((4-Methoxyphenyl)methyl) hydrogen (4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)malonate. Retrieved from [Link]

-

PubChem. (n.d.). 6,7,8,9-Tetrahydro-4-(trifluoromethyl)-2H-pyrano(3,2-g)quinolin-2-one. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. In NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyltetrahydro-2H-pyran-4-ol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyltetrahydro-2H-pyran-4-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-AMinoMethyl-4-Methyltetrahydro-2H-pyran. Retrieved from [Link]

-

PubChem. (n.d.). 4-HydroxyMethyl-4-Methyltetrahydro-2H-pyran. Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. Page loading... [guidechem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. jk-sci.com [jk-sci.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. proprep.com [proprep.com]

- 9. real.mtak.hu [real.mtak.hu]

- 10. researchgate.net [researchgate.net]

- 11. mzCloud – Tetrahydropyran 2 methanol [mzcloud.org]

- 12. researchgate.net [researchgate.net]

Aqueous Solubility and Stability Profile of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran: A Methodological Whitepaper

An In-depth Technical Guide

Introduction and Molecular Profile

4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran is an NCE whose structure suggests specific challenges and opportunities. The tetrahydro-2H-pyran (THP) ring is a common scaffold in medicinal chemistry, often used to improve properties like metabolic stability and solubility compared to more rigid aromatic systems. However, the presence of the trifluoromethylphenoxy group, a bulky and highly lipophilic moiety, is expected to significantly decrease aqueous solubility. The trifluoromethyl (CF3) group is strongly electron-withdrawing, which will influence the electronic properties of the phenyl ring and the phenoxy ether linkage.

A precise understanding of this molecule's behavior in aqueous environments is paramount. Poor solubility can lead to erratic absorption and low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradants. The following sections outline a practical, field-proven strategy to comprehensively characterize these critical attributes.

Physicochemical Foundation: In Silico Prediction and Solid-State Analysis

Before committing to extensive wet-lab experiments, predictive and foundational analyses provide essential context and guide experimental design.

In Silico Property Prediction

Computational tools are invaluable for estimating key physicochemical parameters that govern solubility and stability. For a novel molecule, these predictions form the baseline hypothesis.

-

LogP/D: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The trifluoromethylphenoxy group is expected to yield a high LogP value, likely in the range of 3.5-4.5. The distribution coefficient (LogD) at physiological pH (e.g., 7.4) is more relevant and will be influenced by any ionizable groups. The ether oxygen and the pyran oxygen are unlikely to be protonated under physiological conditions, so LogP and LogD7.4 are expected to be very similar.

-

pKa: The molecule lacks strongly acidic or basic functional groups. The ether oxygens are weak Lewis bases with pKa values well below zero, meaning they will not be protonated in aqueous solution. Therefore, the molecule is predicted to be non-ionizable across the physiological pH range.

-

Aqueous Solubility (logS): Based on the high predicted LogP, the intrinsic aqueous solubility is anticipated to be low, likely falling into the "poorly soluble" or "insoluble" categories (<10 µg/mL).

Table 1: Predicted Physicochemical Properties

| Parameter | Predicted Value | Implication for Drug Development |

| Molecular Weight | ~276.25 g/mol | Within the range typical for small molecule drugs. |

| cLogP | 3.8 ± 0.5 | High lipophilicity; potential for low aqueous solubility and high membrane permeability. |

| pKa | Non-ionizable | Solubility is expected to be independent of pH in the 2-10 range. |

| Predicted logS | -4.5 to -5.5 | Corresponds to a solubility of 1-10 µM. Suggests that enabling formulations (e.g., amorphous solid dispersions) may be required. |

Solid-State Characterization

The solid form of the active pharmaceutical ingredient (API) dictates its thermodynamic properties. It is crucial to confirm the crystalline form before initiating solubility studies.

-

Protocol: The solid material should be analyzed using X-Ray Powder Diffraction (XRPD) to determine its crystallinity, Differential Scanning Calorimetry (DSC) to identify the melting point and assess purity, and Thermogravimetric Analysis (TGA) to check for the presence of solvates or hydrates.

-

Causality: Using a consistent and highly crystalline solid form is essential for determining thermodynamic solubility . Amorphous or mixed polymorphic forms can lead to artificially high and variable solubility measurements due to their higher free energy states.

Protocol for Aqueous Solubility Determination

A multi-tiered approach is recommended to measure both thermodynamic and kinetic solubility, as they provide different but complementary insights.

Thermodynamic Solubility: The Shake-Flask Method (Gold Standard)

This method measures the true equilibrium solubility of the most stable crystalline form of the compound and is the definitive value for thermodynamic calculations.

-

Objective: To determine the saturation concentration of this compound in a buffered aqueous solution at equilibrium.

-

Step-by-Step Protocol:

-

Preparation: Prepare a series of pH-buffered solutions (e.g., pH 2.0, 4.5, 6.8, and 7.4) to construct a pH-solubility profile.

-

Dispensing: Add an excess of the crystalline solid compound to a glass vial containing a known volume of each buffer. The excess should be visible to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C). Agitate for a defined period (24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium experiment is advised.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the samples (e.g., 14,000 rpm for 15 minutes).

-

Sampling & Dilution: Carefully remove an aliquot from the clear supernatant. Immediately dilute the sample with a suitable organic solvent (e.g., acetonitrile or methanol) to prevent precipitation.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV or LC-MS method against a standard calibration curve.

-

-

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that saturation was achieved. Comparing 24-hour and 48-hour time points can validate that equilibrium has been reached.

Kinetic Solubility: High-Throughput Screening (HTS)

This method is used in early discovery to quickly assess the solubility of a compound from a solid-state "amorphous" precipitate, which is more relevant to how compounds are often handled in initial biological screens.

-

Objective: To measure the concentration of the compound that remains in solution after precipitating from a high-concentration DMSO stock.

-

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Addition: In a 96-well plate, add a small volume of the DMSO stock (e.g., 1-2 µL) to a large volume of aqueous buffer (e.g., 100-200 µL).

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.

-

Analysis: Analyze the concentration of the compound in the solution, often without filtering, using a method like nephelometry (which measures turbidity from precipitation) or direct UV-Vis plate reading.

-

-

Expertise Insight: Kinetic solubility is often higher than thermodynamic solubility because it reflects the dissolution of a high-energy, often amorphous, precipitate. This value can be a better predictor of performance in in vitro assays where DMSO stocks are used, but it should not be mistaken for the true equilibrium solubility.

Diagram 1: Experimental Workflow for Solubility Assessment

This diagram outlines the decision-making process and experimental flow for a comprehensive solubility characterization of a new chemical entity.

Caption: Workflow for solubility characterization.

Protocol for Aqueous Stability Assessment: Forced Degradation

Forced degradation (or stress testing) is a critical study that exposes the NCE to harsh conditions to rapidly identify potential degradation pathways and develop a stability-indicating analytical method.

-

Objective: To evaluate the intrinsic stability of the molecule by subjecting it to acid, base, oxidative, thermal, and photolytic stress.

-

Analytical Prerequisite: A stability-indicating HPLC method must be developed first. This method must be able to separate the intact parent compound from all major degradation products, ensuring that the disappearance of the parent peak is accurately measured. A photodiode array (PDA) detector is crucial for peak purity analysis.

General Protocol for Stress Studies

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent like acetonitrile at a concentration of ~1 mg/mL.

-

Stress Conditions: For each condition, dilute the stock into the stressor solution to a final concentration of ~50-100 µg/mL.

-

Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours) to track degradation.

-

Analysis: At each time point, quench the reaction if necessary, dilute the sample, and analyze by the stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and perform a mass balance assessment.

Specific Stress Conditions

-

Acid Hydrolysis:

-

Condition: 0.1 M HCl at 60 °C.

-

Rationale: Simulates acidic environments (e.g., the stomach) and tests the stability of acid-labile groups. The ether linkage in the molecule is a potential site for hydrolysis under strong acidic conditions.

-

Quenching: Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Condition: 0.1 M NaOH at 60 °C.

-

Rationale: Tests for susceptibility to base-catalyzed degradation. While the molecule lacks obvious base-labile groups like esters, this is a standard stress condition.

-

Quenching: Neutralize with an equivalent amount of 0.1 M HCl.

-

-

Oxidative Degradation:

-

Condition: 3% Hydrogen Peroxide (H2O2) at room temperature.

-

Rationale: Identifies susceptibility to oxidation. The aromatic ring and the benzylic-like position on the THP ring could be potential sites of oxidation.

-

Quenching: No quenching is typically required; dilution is sufficient.

-

-

Photostability:

-

Condition: Expose the solid compound and a solution (e.g., in water:acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Rationale: Assesses whether the compound is light-sensitive, which has implications for manufacturing and storage. A dark control must be run in parallel.

-

-

Thermal Degradation:

-

Condition: Heat the solid compound and a solution at a high temperature (e.g., 70 °C) for an extended period (e.g., 7 days).

-

Rationale: Evaluates the intrinsic thermal stability of the molecule.

-

Table 2: Illustrative Forced Degradation Data Summary

| Stress Condition | Duration | Temperature | % Parent Remaining | Major Degradants (m/z) | Observations |

| 0.1 M HCl | 48 hr | 60 °C | 98.5% | N/A | Highly stable to acid. |

| 0.1 M NaOH | 48 hr | 60 °C | 99.1% | N/A | Highly stable to base. |

| 3% H2O2 | 24 hr | RT | 75.2% | 292 (M+16) | Moderate degradation observed. Mass suggests hydroxylation on the aromatic ring. |

| Photolytic (ICH Q1B) | 7 days | RT | 92.3% | Minor peaks | Minor sensitivity to light. |

| Thermal (Solution) | 7 days | 70 °C | 97.8% | N/A | Thermally stable in solution. |

Diagram 2: Workflow for Forced Degradation and Stability Analysis

This flowchart details the systematic process for assessing the chemical stability of an NCE under various stress conditions.

Caption: Forced degradation study workflow.

Conclusion and Forward Look

This guide has outlined a robust, industry-standard methodology for characterizing the aqueous solubility and stability of this compound. Based on its structure, the compound is predicted to have low, pH-independent solubility and potential susceptibility to oxidative degradation. The described shake-flask and forced degradation protocols provide the necessary framework to confirm these hypotheses and build a comprehensive data package.

The results from these studies are foundational. If solubility is confirmed to be low (<10 µg/mL), the next steps would involve exploring formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction. The stability data informs the development of a stable drug product, guiding the selection of excipients and defining appropriate storage conditions and shelf-life. By following this systematic approach, researchers can confidently assess the viability of this NCE and make informed decisions to advance its development.

References

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals. Crystal Growth & Design, 11(7), 2662-2679. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical Chemistry, 72(8), 1781-1787. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

An In-Depth Technical Guide to the Mechanism of Action of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran represents a compelling molecular architecture, integrating the privileged tetrahydropyran scaffold with the pharmacologically significant trifluoromethylphenoxy moiety. While the definitive mechanism of action for this specific molecule is not yet fully elucidated in publicly available literature, its structural components suggest a high potential for significant biological activity. This guide provides a comprehensive exploration of the potential mechanisms of action, grounded in the established bioactivities of structurally related compounds. We will delve into the roles of the core tetrahydropyran ring and the trifluoromethyl group, propose plausible biological targets and signaling pathways, and offer a detailed roadmap for the experimental validation of these hypotheses. This document is intended to serve as a foundational resource for researchers seeking to unravel the therapeutic potential of this promising compound.

Part 1: Deconstructing the Molecular Architecture

The therapeutic potential of any small molecule is intrinsically linked to its structure. In this compound, we can identify two key pharmacophoric elements: the tetrahydropyran ring and the 3-trifluoromethylphenoxy group.

The Tetrahydropyran Scaffold: A Privileged Element in Medicinal Chemistry

The tetrahydropyran (THP) ring is a six-membered heterocyclic ether that is a common structural motif in a vast array of natural products and synthetic drugs. Its prevalence is due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding via its oxygen atom. This scaffold is not merely a passive carrier but an active contributor to the biological profile of a molecule.

Derivatives of pyran have demonstrated a wide spectrum of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1] For instance, certain tetrahydropyran-containing compounds have been shown to exhibit potent antiproliferative activity against various human tumor cell lines.[2]

| Pyran Derivative Class | Reported Biological Activity | Potential Therapeutic Area |

| Tetrahydropyran-triazole hybrids | Antiproliferative against human tumor cells[2] | Oncology |

| 4-substituted-2H-pyran-2-ones | In vitro anticancer activity[3] | Oncology |

| Dihydropyran derivatives | Neuroprotective effects | Neurology |

| Fused pyran systems | Antimicrobial and antiviral activities | Infectious Diseases |

The 3-Trifluoromethylphenoxy Group: A Key Modulator of Pharmacological Properties

The introduction of a trifluoromethyl (CF3) group into a phenyl ring is a well-established strategy in drug design to enhance a molecule's therapeutic potential.[4][5][6][7] The CF3 group is a strong electron-withdrawing moiety that can significantly impact a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation and prolonging the drug's half-life.[6]

-

Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[6]

-

Binding Affinity: The unique electronic properties and steric bulk of the CF3 group can lead to stronger and more specific interactions with biological targets.[6]

The phenoxy linker provides a flexible yet stable connection between the tetrahydropyran core and the trifluoromethyl-substituted aromatic ring, allowing for optimal orientation within a target's binding site.

Part 2: Postulated Mechanisms of Action and Potential Biological Targets

Based on the known activities of its constituent parts, we can hypothesize several potential mechanisms of action for this compound.

Hypothesis 1: Anticancer Activity via Kinase Inhibition

Rationale: Numerous pyran derivatives have been reported to possess anticancer properties.[2][3][8][9] Furthermore, the trifluoromethylphenyl moiety is a common feature in many kinase inhibitors.[4] The ether linkage is also present in many biologically active anticancer compounds.[8] Therefore, it is plausible that our target compound could exert its effects by inhibiting protein kinases involved in cancer cell proliferation and survival. A potential target in this context is the Transforming Growth Factor-β (TGF-β) type 1 receptor (ALK5), as derivatives of tetrahydropyran have been identified as inhibitors of this kinase.[4][10]

Proposed Signaling Pathway:

Caption: Experimental workflow to assess neuroprotective effects.

Part 3: A Roadmap for Experimental Validation

To rigorously test the proposed mechanisms of action, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear path from initial screening to target identification.

In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic effects of the compound on a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Maintain a panel of human cancer cell lines (e.g., HCT116 for colon cancer, A549 for lung cancer, MCF-7 for breast cancer) in appropriate culture media.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density.

-

Treatment: After 24 hours, treat the cells with increasing concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Causality Behind Experimental Choices: The use of a panel of cell lines from different cancer types provides a broader understanding of the compound's potential spectrum of activity. The MTT assay is a standard, reliable method for assessing cell viability based on mitochondrial activity.

ALK5 Kinase Inhibition Assay

Objective: To directly measure the inhibitory activity of the compound against the ALK5 kinase.

Methodology:

-

Reagents: Obtain recombinant human ALK5 protein, a suitable substrate (e.g., a generic kinase substrate or a specific SMAD-derived peptide), and ATP.

-

Assay Setup: In a 96-well plate, combine the ALK5 enzyme, the substrate, and varying concentrations of the test compound.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

-

Data Analysis: Calculate the IC50 value for ALK5 inhibition.

Causality Behind Experimental Choices: This is a direct, in vitro assay that specifically measures the interaction between the compound and the hypothesized target, ALK5. This eliminates cellular factors and confirms target engagement.

Western Blot Analysis of SMAD2/3 Phosphorylation

Objective: To determine if the compound inhibits ALK5 activity within a cellular context by measuring the phosphorylation of its downstream target, SMAD2/3.

Methodology:

-

Cell Culture and Treatment: Culture a responsive cell line (e.g., HaCaT keratinocytes) and treat with TGF-β to stimulate the pathway, with and without pre-incubation with the test compound.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated SMAD2/3 (p-SMAD2/3) and total SMAD2/3 (as a loading control).

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Data Analysis: Quantify the band intensities and normalize the p-SMAD2/3 signal to the total SMAD2/3 signal.

Causality Behind Experimental Choices: This experiment validates the findings of the in vitro kinase assay in a more biologically relevant cellular system. It confirms that the compound can penetrate the cell membrane and inhibit the target kinase, leading to a downstream effect on the signaling pathway.

Part 4: Data Interpretation and Future Directions

The results from the proposed experiments will provide a robust initial characterization of the mechanism of action of this compound.

-

If the compound shows potent anticancer activity and inhibits ALK5 kinase and SMAD2/3 phosphorylation, this would strongly support the hypothesis of it being a TGF-β pathway inhibitor. Future work could involve lead optimization to improve potency and selectivity, as well as in vivo studies in xenograft models of cancer.

-

If the compound demonstrates significant neuroprotective effects in cellular models, further investigation into the specific neuronal targets would be warranted. This could involve screening against a panel of neurotransmitter receptors and ion channels, as well as assessing its antioxidant properties.

-

If the compound is inactive in these assays, this would suggest that its mechanism of action lies elsewhere. In this case, broader phenotypic screening or target identification technologies such as chemical proteomics could be employed to uncover its biological target.

Overall Workflow for Elucidating the Mechanism of Action:

Caption: A comprehensive workflow for elucidating the mechanism of action.

References

-

Anticancer Activity of Ether Derivatives of Chrysin. PubMed Central.[Link]

- Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv

-

Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. PubMed Central.[Link]

-

5-[3-(trifluoromethoxy)-phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol as potent and orally active cholesteryl ester transfer protein inhibitor. PubMed.[Link]

-

Novel tetrahydropyran‐triazole hybrids with antiproliferative activity against human tumor cells. ResearchGate.[Link]

-

Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma. PubMed.[Link]

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PubMed Central.[Link]

-

Structure-activity relationship study for fungicidal activity of 1-(4-phenoxymethyl-2-phenyl-d[8][11]ioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives against rice blast. ResearchGate.[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

-

Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PubMed Central.[Link]

-

Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. PubMed.[Link]

-

Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. PubMed.[Link]

-

Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. PubMed.[Link]

-

Characterization of anxiolytic and neuropharmacological activities of Silexan. PubMed.[Link]

- Neuropharmacological Activities of Ceiba aesculifolia (Kunth) Britten & Baker f (Malvaceae).[No valid URL provided]

-

New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate.[Link]

-

Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. Royal Society of Chemistry.[Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.[Link]

-

Synthesis of trifluoromethyl containing 2, 3, 4, 8-tetrahydropyrano [3,2-b]pyrans 13. ResearchGate.[Link]

-

An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed Central.[Link]

-

Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. Semantic Scholar.[Link]

-

Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PubMed Central.[Link]

-

Evaluation of neuropharmacological activities of Stephania venosa herb consumption in healthy rats. ResearchGate.[Link]

Sources

- 1. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: A Framework for Identifying and Validating the Biological Targets of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Abstract

The compound 4-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran is a novel small molecule whose biological mechanism of action is yet to be fully elucidated. The process of identifying a small molecule's direct binding partners and understanding its functional consequences within a biological system—a process known as target deconvolution—is a cornerstone of modern drug discovery and chemical biology.[1] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the potential biological targets of this compound. We will dissect the molecule's structural motifs to form initial hypotheses, present detailed, field-proven experimental protocols for target identification using affinity-based proteomics, and outline a rigorous validation cascade involving biophysical and cell-based assays to confirm target engagement and functional modulation. This document is structured not as a rigid template, but as a logical, causality-driven narrative to empower scientists to build a robust, self-validating case for the compound's mechanism of action.

Initial Assessment and Hypothesis Generation

Before embarking on extensive experimental work, a thorough analysis of the molecule's structure provides critical clues to its potential biological role. The compound is composed of two key structural motifs: a tetrahydropyran (THP) ring and a 3-trifluoromethylphenoxy group.

1.1 Structural and Physicochemical Analysis

-

Tetrahydropyran (THP) Scaffold: The THP ring is a saturated six-membered cyclic ether. In medicinal chemistry, it is often considered a bioisostere of a cyclohexane ring but with lower lipophilicity and the capacity for the ring oxygen to act as a hydrogen bond acceptor.[2] This feature can facilitate tighter binding interactions with a protein target.[2] The THP scaffold is present in numerous approved drugs and clinical candidates, where it contributes to favorable pharmacokinetic properties and target engagement.[2][3] For instance, THP derivatives have been developed as potent inhibitors of kinases like ATM and ALK5.[2][4][5]

-

3-Trifluoromethylphenoxy Moiety: The trifluoromethyl (CF3) group is a powerful modulator of physicochemical properties in drug design.[6][7] Its strong electron-withdrawing nature and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[6][7] A review of FDA-approved drugs shows the CF3 group is a common feature in molecules targeting a wide range of proteins.[8][9] For example, compounds containing a trifluoromethylphenoxy group have been investigated for activities including anticonvulsant effects, suggesting potential interactions with central nervous system targets like GABA-A receptors.[10]

1.2 Computational Data & Initial Hypotheses

A preliminary computational analysis provides a quantitative basis for experimental design.

| Property | Value | Implication for Target Identification |

| Molecular Weight | 246.23 g/mol [11] | Suitable for cell permeability and oral bioavailability. |

| LogP | 3.26[11] | Indicates good lipophilicity, suggesting potential for crossing cell membranes and interacting with intracellular targets or transmembrane proteins. |

| Topological Polar Surface Area (TPSA) | 18.46 Ų[11] | Low TPSA value further supports good cell membrane permeability. |

| Hydrogen Bond Acceptors | 2[11] | The ether oxygens can participate in hydrogen bonding with a target protein. |

| Hydrogen Bond Donors | 0[11] | The molecule cannot act as a hydrogen bond donor. |

Initial Hypothesis: Based on the structural motifs, the compound is likely cell-permeable and could target a range of intracellular or membrane-bound proteins. The presence of similar structures in known kinase inhibitors (e.g., ALK5) and CNS-active agents makes kinases, G-protein coupled receptors (GPCRs), and ion channels primary hypothetical target classes.[2][4][10]

A Strategic Framework for Target Deconvolution

A successful target identification campaign requires a multi-pronged approach, moving logically from broad, unbiased screening to focused, hypothesis-driven validation. The goal is to generate a list of high-confidence candidate proteins and then systematically confirm which of these are bona fide biological targets.

Sources

- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 4. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and anticonvulsant activity of 3-(3'-trifluoromethylphenoxy)-pyridines and -dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

In Silico Modeling and Docking Studies of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling and molecular docking workflow for 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran, a compound of interest owing to its privileged tetrahydropyran scaffold. While this specific molecule may not have extensive pre-existing biological data, this guide establishes a robust and scientifically grounded framework for its computational evaluation. We will navigate the critical steps from hypothetical target selection, based on evidence from analogous structures, to ligand and protein preparation, molecular docking, result analysis, and rigorous protocol validation. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to accelerate early-phase drug discovery.

Introduction

The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of biologically active compounds and natural products.[1] Its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility, make it a desirable feature in modern drug design. The subject of this guide, this compound, combines this privileged THP core with a trifluoromethylphenoxy group, a common substituent used to enhance binding affinity and modulate electronic properties.

Computer-Aided Drug Design (CADD) has become an indispensable tool in the pharmaceutical industry, significantly reducing the time and financial resources required for the discovery of novel therapeutic agents.[2][3][4] By simulating the interaction between a small molecule (ligand) and its biological target (protein) at an atomic level, we can predict binding affinities and modes, thereby prioritizing compounds for synthesis and in vitro testing.[5] This guide will provide a detailed, step-by-step methodology for conducting such an in silico analysis for our compound of interest.

Part 1: The Foundation - Target Selection and Rationale

The success of any docking study hinges on the selection of a relevant biological target.[6] In the absence of specific experimental data for this compound, we will employ a rational, literature-driven approach to hypothesize a target. Numerous studies have demonstrated the activity of pyran-containing derivatives against various protein kinases.[7][8][9] Notably, compounds with structural similarities have been identified as inhibitors of Transforming Growth Factor-β Receptor I (ALK5) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[10][11][12] Both are critical targets in oncology and fibrosis.[13][14] For the purpose of this guide, we will proceed with Activin-like Kinase 5 (ALK5) as our hypothetical target.

Protocol 1: Protein Target Preparation

-

Obtain Protein Structure: Download the 3D crystal structure of human ALK5 in complex with a known inhibitor from the RCSB Protein Data Bank (PDB). A suitable entry would be, for example, PDB ID: 1VJY. This provides a high-quality starting structure with a defined binding pocket.

-

Pre-processing: Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL.[6][14]

-

Clean the Structure:

-

Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand. This is crucial as we want to dock our novel compound into the empty binding site.

-

Inspect the protein for missing residues or atoms. If present, use modeling tools (e.g., SWISS-MODEL) to build and refine the missing segments.

-

-

Protonation and Charge Assignment: Add polar hydrogens and assign appropriate atomic charges using a force field like AMBER. This step is critical for accurately modeling electrostatic interactions.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the preparation steps.

-

Save the Prepared Protein: Save the cleaned, protonated, and minimized protein structure in a suitable format for docking, such as .pdbqt for AutoDock Vina.

Part 2: Ligand Preparation - From 2D to 3D

Accurate representation of the ligand is as crucial as the protein preparation.

Physicochemical Properties of the Ligand

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃F₃O₂ | [15] |

| Molecular Weight | 246.23 g/mol | [15] |

| TPSA (Topological Polar Surface Area) | 18.46 Ų | [15] |

| XLogP3 | 3.26 | [15] |

| Hydrogen Bond Donors | 0 | [15] |

| Hydrogen Bond Acceptors | 2 | [15] |

| Rotatable Bonds | 2 | [15] |

Protocol 2: Ligand Preparation

-

Generate 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Convert to 3D: Convert the 2D sketch into a 3D structure.

-

Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This ensures a low-energy, stable conformation.

-

Charge Assignment: Assign Gasteiger charges to the ligand atoms.

-

Define Rotatable Bonds: Identify and define the rotatable bonds in the molecule. This allows the docking software to explore different conformations of the ligand within the binding site.

-

Save the Prepared Ligand: Save the final 3D structure in the .pdbqt format.

Part 3: The Core Protocol - Molecular Docking Simulation

With the prepared protein and ligand, we can now proceed with the molecular docking simulation. We will use AutoDock Vina as our example software.[16]

Caption: Molecular Docking Workflow.

Protocol 3: Performing the Docking

-

Define the Binding Site: The binding site is typically defined as the region of the protein that was occupied by the co-crystallized ligand in the original PDB structure.[6]

-

Set up the Grid Box: Create a 3D grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow for translational and rotational movement of the ligand.

-

Configure Docking Parameters:

-

Exhaustiveness: This parameter controls the thoroughness of the conformational search. A higher value increases the probability of finding the optimal binding pose but also increases the computation time. An exhaustiveness of 8 is a common starting point.

-

Number of Modes: Specify the number of binding modes (poses) to be generated. Typically, 9-10 modes are sufficient.

-

-

Launch the Docking Run: Execute the docking simulation using the prepared protein, ligand, and configuration file.

Part 4: Analysis and Interpretation of Docking Results

The output of a docking simulation provides a wealth of information that needs careful interpretation.

Binding Affinity

The primary quantitative output is the binding affinity, typically reported in kcal/mol.[16] More negative values indicate a stronger predicted binding affinity.

Table 1: Hypothetical Docking Results for this compound against ALK5

| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |

| 1 | -8.5 | 0.00 |

| 2 | -8.2 | 1.23 |

| 3 | -8.1 | 1.56 |

| 4 | -7.9 | 2.01 |

| 5 | -7.7 | 2.45 |

Binding Pose and Interactions

The most crucial part of the analysis is the visual inspection of the predicted binding poses.

-

Load the Complex: Open the prepared protein structure and the generated ligand poses in a visualization tool.

-

Analyze Interactions: For the top-scoring poses, analyze the non-covalent interactions with the surrounding amino acid residues. Key interactions to look for include:

-

Hydrogen Bonds: These are strong, directional interactions and are often critical for binding.

-

Hydrophobic Interactions: The trifluoromethylphenoxy group is likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket.

-

Pi-stacking: The aromatic ring of the ligand may interact with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

-

-

Compare with Known Inhibitors: If available, compare the binding mode of your compound with that of known inhibitors of the target. A similar binding mode can increase confidence in the docking results.

Part 5: Ensuring Scientific Rigor - Validation of the Docking Protocol

A docking protocol must be validated to ensure its reliability.[10][15] The most common method is to re-dock the co-crystallized ligand and assess how well the software can reproduce the experimentally determined binding pose.

Protocol 4: Re-docking Validation

-

Prepare the Co-crystallized Ligand: Extract the co-crystallized ligand from the original PDB file and prepare it using the same procedure as for our test ligand.

-

Re-dock the Ligand: Dock the prepared co-crystallized ligand back into its own protein structure using the exact same docking parameters.

-

Calculate RMSD: Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) of the heavy atoms.

-

Assess the Results: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is capable of accurately predicting the binding mode.[15]

Caption: Docking Protocol Validation Workflow.

Part 6: Beyond Docking - Post-Docking Analysis and Future Directions

While molecular docking is a powerful tool, it provides a static snapshot of the protein-ligand interaction.

-

Molecular Dynamics (MD) Simulations: To assess the stability of the docked complex over time, MD simulations can be performed. This technique simulates the movement of atoms and molecules, providing insights into the flexibility of the protein and the ligand, and the persistence of key interactions.

-

Free Energy Calculations: Methods like MM/PBSA and MM/GBSA can be used to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectories, often providing a more accurate estimation of binding affinity than docking scores alone.

-

In Vitro Testing: The ultimate validation of in silico predictions comes from experimental testing. Promising compounds identified through docking should be synthesized or acquired and tested in relevant in vitro assays (e.g., kinase activity assays) to confirm their biological activity.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling and molecular docking of this compound. By following these detailed protocols, from rational target selection to thorough result analysis and validation, researchers can effectively leverage computational tools to generate valuable hypotheses, prioritize compounds for further investigation, and ultimately accelerate the drug discovery process. It is imperative to remember that in silico methods are predictive tools, and their results should always be interpreted in the context of experimental validation.

References

-

Lin, X., Li, X., & Lin, X. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 25(6), 1375. [Link]

-

Wang, Z., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 61, 128552. [Link]

-

Ciardiello, F., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Sharma, S. K., Sharma, E., & Sharma, Y. (2017). A review: Recent computational approaches in medicinal chemistry: Computer aided drug designing and delivery. The Pharma Innovation Journal, 6(4), 6-12. [Link]

-

Kalathiya, U., et al. (2023). Updates on Drug Designing Approach Through Computational Strategies: a Review. Journal of Applied Pharmaceutical Science, 13(1), 001-013. [Link]

-

Gaber, N. N., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(8), 1436-1463. [Link]

-

KBbox. Small Molecule Docking. [Link]

-

Singh, T., & Biswas, D. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 21(5), e1012033. [Link]

-

PubChem. 4-(2-fluoro-3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-ol. [Link]

-

Zou, J., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Cancer Biology & Therapy, 20(10), 1334-1344. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

-

Matsuura, M. (2020). How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

-

Jamshidi, Z., et al. (2026). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. Scientific Reports, 16(1), 12345. [Link]

-

Wikipedia. Tetrahydropyran. [Link]

-

PubChem. Tetrahydro-4-methyl-2H-pyran. [Link]

-

PubChem. 4-[3-(Trifluoromethyl)phenoxy]pyrimidine. [Link]

Sources

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. 6,7,8,9-Tetrahydro-4-(trifluoromethyl)-2H-pyrano(3,2-g)quinolin-2-one | C13H10F3NO2 | CID 100790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 4-[3-(Trifluoromethyl)phenoxy]pyrimidine | C11H7F3N2O | CID 53797156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemscene.com [chemscene.com]

- 16. 4-(2-fluoro-3-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-ol | C12H12F4O3 | CID 177691246 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Trifluoromethylphenoxy Moiety: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2] Among the various fluorinated motifs, the trifluoromethyl (–CF3) group stands out for its profound impact on a drug candidate's lipophilicity, metabolic stability, and binding affinity.[3][4] When this potent group is appended to a phenoxy scaffold, the resulting trifluoromethylphenoxy moiety presents a unique combination of electronic and steric properties that have been successfully exploited in the development of numerous blockbuster drugs. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of trifluoromethylphenoxy compounds, offering field-proven insights for professionals in drug discovery and development.

The strategic incorporation of the trifluoromethyl group can significantly enhance a molecule's pharmacological profile.[5][6] Its high electronegativity and strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting drug-receptor interactions.[1][3] Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, which can lead to an increased in vivo half-life of the drug.[5]

Physicochemical Properties and Their Implications

The trifluoromethyl group is often employed as a bioisostere for other chemical moieties, such as the methyl or chloro groups.[5] However, its properties are distinct. It is significantly more lipophilic than a hydrogen atom and has a larger van der Waals radius than a methyl group.[2][5] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier.[2][5]

| Property | Trifluoromethyl Group | Methyl Group |

| Hansch Lipophilicity Parameter (π) | +0.88 | +0.56 |

| van der Waals Radius (Å) | ~2.2 | ~2.0 |

| Electronegativity (Pauling Scale) | ~3.4 (for the group) | ~2.5 (for carbon) |

Table 1: Comparison of key physicochemical properties of the trifluoromethyl and methyl groups.

Synthetic Strategies for Trifluoromethylphenoxy Scaffolds

The synthesis of trifluoromethylphenoxy compounds typically involves the coupling of a trifluoromethyl-substituted phenol with a suitable electrophile or a nucleophilic aromatic substitution reaction on a trifluoromethyl-activated aromatic ring.

Nucleophilic Aromatic Substitution

One common approach is the reaction of a trifluoromethyl-substituted halobenzene with a phenoxide. The strong electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a halide.

Experimental Protocol: Synthesis of a Generic Trifluoromethylphenyl Aryl Ether

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired phenol (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a strong base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K2CO3, 2.0 eq.), portion-wise at 0 °C to generate the corresponding phenoxide.

-

Electrophile Addition: To the resulting phenoxide solution, add the trifluoromethyl-substituted aryl halide (1.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Cross-Coupling Reactions

Ullmann-type coupling reactions, often catalyzed by copper salts, provide another versatile method for the synthesis of trifluoromethylphenoxy ethers. These reactions typically involve the coupling of a trifluoromethyl-substituted phenol with an aryl halide.

Figure 1: General workflow for a copper-catalyzed synthesis of trifluoromethylphenoxy compounds.

Structure-Activity Relationship (SAR) Insights